molecular formula C7H5BrCl2O3S B3293964 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride CAS No. 885532-56-9

3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride

Cat. No.: B3293964
CAS No.: 885532-56-9
M. Wt: 319.99 g/mol
InChI Key: WFEMSAFZOIOVAI-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is not specified in the available resources. Its use in proteomics research suggests it may play a role in protein analysis or synthesis .

Safety and Hazards

The compound should be stored at 4°C in a sealed container, away from moisture . Specific safety and hazard information should be available on the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-5-chloro-2-methoxybenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent . The reaction conditions generally include:

    Temperature: The reaction is usually conducted at a low temperature to control the exothermic nature of the sulfonylation process.

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and facilitate the reaction.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight, depending on the scale and specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-methoxybenzenesulfonamide
  • 3-Bromo-5-chloro-2-methoxybenzenesulfonate
  • 3-Bromo-5-chloro-2-methoxybenzenesulfonic acid

Uniqueness

3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is unique due to its high reactivity as a sulfonylating agent. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-7-5(8)2-4(9)3-6(7)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEMSAFZOIOVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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